Orestrate

Descripción general

Descripción

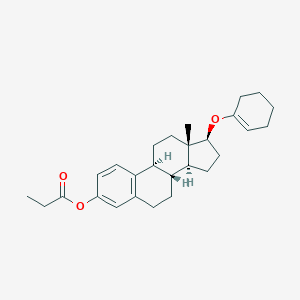

Orestrate es un medicamento estrogénico y un éster de estrógeno. Aunque nunca se comercializó, sigue siendo un compuesto interesante debido a su estructura única. Específicamente, this compound es el éster de propionato C3 y el éter C17β-(1-ciclohexenil) de estradiol .

Métodos De Preparación

Rutas Sintéticas: La preparación sintética de Orestrate implica la introducción del grupo éter ciclohexenil en la posición C17 del estradiol. Las condiciones de reacción específicas y las rutas sintéticas no están ampliamente documentadas, pero es probable que requieran pasos de protección y desprotección cuidadosos para lograr el enlace de éter deseado.

Producción Industrial: Desafortunadamente, hay información limitada sobre los métodos de producción a escala industrial para this compound. Su falta de disponibilidad comercial sugiere que no se persiguió ampliamente para la síntesis a gran escala.

Análisis De Reacciones Químicas

Reactividad: Orestrate, como otros estrógenos, puede sufrir diversas reacciones químicas. Estas incluyen reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:Oxidación: this compound puede oxidarse utilizando reactivos como ácido crómico o permanganato de potasio.

Reducción: La reducción del éster de propionato C3 podría lograrse utilizando agentes reductores como hidruro de aluminio y litio (LiAlH₄).

Sustitución: El grupo éter ciclohexenil en C17 puede sufrir reacciones de sustitución con nucleófilos apropiados.

Productos principales: Los productos principales formados a partir de las reacciones de this compound incluirían derivados con grupos funcionales modificados (por ejemplo, grupos hidroxilo, ésteres o éteres).

Aplicaciones Científicas De Investigación

Las aplicaciones de investigación científica de Orestrate abarcan varios campos:

Química: Sirve como un compuesto modelo para estudiar las propiedades y la reactividad estrogénica.

Biología: Los investigadores pueden explorar sus efectos sobre los receptores de estrógenos y las respuestas celulares.

Medicina: Aunque no se utiliza clínicamente, this compound contribuye a nuestra comprensión de los compuestos estrogénicos.

Industria: Su estructura única podría inspirar el diseño de nuevos fármacos basados en estrógenos.

Mecanismo De Acción

El mecanismo por el cual Orestrate ejerce sus efectos implica la unión a los receptores de estrógenos (REs). Es probable que active ERα y ERβ, lo que lleva a vías de señalización aguas abajo. Estas vías influyen en la expresión génica, el crecimiento celular y las respuestas específicas de los tejidos.

Comparación Con Compuestos Similares

La singularidad de Orestrate radica en su modificación de éter ciclohexenil. Los compuestos similares incluyen otros ésteres de estrógeno (por ejemplo, acetato de estradiol, benzoato de estradiol) y esteroides estructuralmente relacionados.

Actividad Biológica

Orestrate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological systems.

Overview of this compound

This compound is a synthetic compound that has shown promise in various biological assays. Its structure and properties suggest potential interactions with cellular pathways, particularly those involving protein regulation and signaling mechanisms. Understanding its biological activity is crucial for developing therapeutic strategies.

The biological activity of this compound primarily involves its interaction with specific proteins and cellular pathways. Research indicates that it may function through:

- Allosteric Modulation : Similar to other compounds that interact with protein targets, this compound may induce conformational changes in proteins, thereby altering their activity. This mechanism is significant for drug design as it allows for fine-tuning of protein functions without directly competing with natural substrates .

- Impact on Cellular Signaling : this compound has been observed to influence key signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it may modulate G-protein-coupled receptor (GPCR) signaling, which is pivotal in many physiological responses .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antiproliferative Effects

In a study examining the effects of this compound on cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability. The study employed various cancer models, including breast and prostate cancer cells, demonstrating that this compound could inhibit cell proliferation through apoptosis induction. This suggests potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. Utilizing an in vivo model of oxidative stress, researchers demonstrated that this compound administration significantly reduced neuronal death. The mechanism was linked to the modulation of stress response pathways, indicating its potential utility in neurodegenerative diseases .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Protein Interactions : Studies have shown that this compound interacts with multiple proteins involved in key signaling pathways. This multi-target approach may enhance its therapeutic efficacy while minimizing side effects associated with single-target drugs .

- Phase Separation Dynamics : Research into the phase separation behavior of proteins influenced by this compound revealed that it can affect the formation and stability of biomolecular condensates. This has implications for understanding how cellular organization impacts function and disease states .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-(cyclohexen-1-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O3/c1-3-26(28)30-20-10-12-21-18(17-20)9-11-23-22(21)15-16-27(2)24(23)13-14-25(27)29-19-7-5-4-6-8-19/h7,10,12,17,22-25H,3-6,8-9,11,13-16H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXJSIVAVEVHF-RYIFMDQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC5=CCCCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC5=CCCCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930230 | |

| Record name | Orestrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13885-31-9 | |

| Record name | Estra-1,3,5(10)-trien-3-ol, 17-(1-cyclohexen-1-yloxy)-, 3-propanoate, (17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orestrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013885319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orestrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORESTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9VC23W7W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.